molecular formula C21H18ClF3N4O2 B2473300 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 497061-32-2

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2473300
CAS RN: 497061-32-2
M. Wt: 450.85
InChI Key: DVJOMZIZSGRQFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a diazepane ring, and an indole ring. The presence of a trifluoromethyl group and a chlorine atom suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. The trifluoromethyl group and the chlorine atom could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups and rings. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a trifluoromethyl group could potentially affect the compound’s polarity, acidity, and stability .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds

    Research by Percino et al. (2006) details the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound structurally similar to the one . They explored the crystal and molecular structure of this compound, highlighting the methods for synthesizing such complex molecules (Percino et al., 2006).

  • Decarbonylation Studies

    A study by Percino et al. (2007) on the decarbonylation of α-diketones provides insights into the behavior of similar compounds under specific conditions. This research is crucial for understanding the reactivity and stability of such compounds (Percino et al., 2007).

  • Co-crystal Synthesis and Characterisation

    Another study by Percino et al. (2007) discusses the synthesis and characterization of a co-crystal composed of two components structurally related to the queried compound. This research provides valuable information on the potential for forming co-crystals with similar molecules (Percino et al., 2007).

Potential Medical Applications

  • HIV-1 Inhibitors

    Wang et al. (2009) conducted research on azaindole derivatives derived from a compound similar to the one . They assessed these derivatives as inhibitors of HIV-1 attachment, providing a potential medical application for similar compounds (Wang et al., 2009).

  • Chemosensors for Transition Metal Ions

    Gosavi-Mirkute et al. (2017) synthesized and characterized compounds including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, which have shown potential as chemosensors for transition metal ions. This research suggests possible analytical applications for similar compounds (Gosavi-Mirkute et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would likely involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c22-16-10-13(21(23,24)25)11-27-19(16)28-6-3-7-29(9-8-28)20(31)18(30)15-12-26-17-5-2-1-4-14(15)17/h1-2,4-5,10-12,26H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJOMZIZSGRQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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